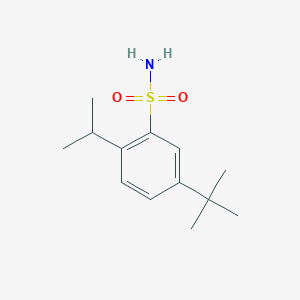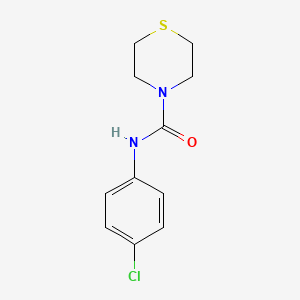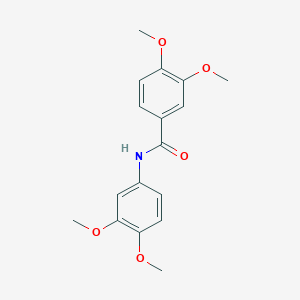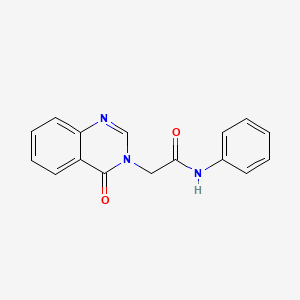
5-tert-butyl-2-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-isopropylbenzenesulfonamide, also known as Tibsulfuron, is a sulfonamide herbicide used to control broadleaf weeds in cereal crops. It was first introduced in the market in the early 1990s and has since then gained popularity due to its effectiveness in controlling weeds.
Mecanismo De Acción
5-tert-butyl-2-isopropylbenzenesulfonamide inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This results in the accumulation of toxic intermediates, leading to the death of the plant.
Biochemical and Physiological Effects:
5-tert-butyl-2-isopropylbenzenesulfonamide has been shown to have no adverse effects on non-target organisms such as mammals, birds, and fish. It is rapidly metabolized in soil and does not persist in the environment. However, it is toxic to aquatic plants and may cause harm to aquatic ecosystems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-tert-butyl-2-isopropylbenzenesulfonamide is a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. It is easy to use and has a high level of specificity. However, its effectiveness may vary depending on the species of plant being studied, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several future directions for the research on 5-tert-butyl-2-isopropylbenzenesulfonamide. One area of interest is the development of new herbicides based on its structure. Another area of research is the study of the molecular mechanisms underlying its herbicidal activity. Additionally, there is a need to investigate the potential ecological impacts of 5-tert-butyl-2-isopropylbenzenesulfonamide and other sulfonamide herbicides on non-target organisms and ecosystems.
Conclusion:
In conclusion, 5-tert-butyl-2-isopropylbenzenesulfonamide is a sulfonamide herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the biosynthesis of branched-chain amino acids in plants, leading to their death. 5-tert-butyl-2-isopropylbenzenesulfonamide has no adverse effects on non-target organisms and is rapidly metabolized in soil. Its effectiveness may vary depending on the species of plant being studied, and it may not be suitable for all types of experiments. There are several future directions for the research on 5-tert-butyl-2-isopropylbenzenesulfonamide, including the development of new herbicides and the study of its molecular mechanisms and ecological impacts.
Métodos De Síntesis
5-tert-butyl-2-isopropylbenzenesulfonamide is synthesized by reacting 5-tert-butyl-2-isopropylbenzenesulfonyl chloride with ammonia in the presence of an organic base. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by crystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-isopropylbenzenesulfonamide has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of broadleaf weeds, including chickweed, cleavers, and wild radish. 5-tert-butyl-2-isopropylbenzenesulfonamide works by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for their growth and development.
Propiedades
IUPAC Name |
5-tert-butyl-2-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)11-7-6-10(13(3,4)5)8-12(11)17(14,15)16/h6-9H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSXVMWFNUCPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-propan-2-ylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)




![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)